Dual-Target Baseline Activity: Human Immunoproteasome β5i vs. Trypanosomal Triosephosphate Isomerase
5-Phenyl-1,3,4-oxathiazol-2-one demonstrates measurable but moderate inhibitory activity against two therapeutically relevant targets: human immunoproteasome subunit β5i (Ki = 7,900 nM) [1] and Trypanosoma cruzi triosephosphate isomerase (TcTIM, IC₅₀ = 10,000 nM) [2]. In contrast, optimized oxathiazol-2-ones such as GL5 and HT1171 exhibit >1000-fold selectivity for the mycobacterial proteasome over the human homolog, with negligible activity against human β5i at comparable concentrations [3]. The 5-phenyl compound thus serves as a balanced, dual-target reference point, whereas substituted analogs are sharply tuned for pathogen-specific proteasome inhibition.
| Evidence Dimension | Inhibitory potency (Ki/IC₅₀) against human immunoproteasome β5i and T. cruzi triosephosphate isomerase vs. selectivity profile of mycobacterial-selective oxathiazol-2-ones |
|---|---|
| Target Compound Data | Human β5i Ki = 7,900 nM; TcTIM IC₅₀ = 10,000 nM |
| Comparator Or Baseline | GL5 and HT1171: Mtb proteasome IC₅₀ <50 nM, human proteasome IC₅₀ >50,000 nM (>1000-fold selectivity); no reported TcTIM activity |
| Quantified Difference | 5-Phenyl compound is ~100- to >1000-fold less potent against human proteasome than mycobacterial-selective analogs, but uniquely exhibits dual human/trypanosomal activity at micromolar concentrations |
| Conditions | Human PBMC immunoproteasome β5i assay (suc-LLVY-AMC substrate, 120 min); T. cruzi triosephosphate isomerase assay (2 hr incubation); Mtb proteasome assays as described in Lin et al. 2009 |
Why This Matters
Procurement of 5-phenyl-1,3,4-oxathiazol-2-one is justified when a moderate-activity, dual-target reference compound is required for SAR benchmarking, rather than a highly potent but narrowly selective probe.
- [1] BindingDB. BDBM50332796. Ki: 7.90E+3 nM for human immunoproteasome subunit beta type-8 (β5i). Assay: PBMC, suc-LLVY-AMC, 120 min. View Source
- [2] Alvarez, G.; et al. Massive screening yields novel and selective Trypanosoma cruzi triosephosphate isomerase dimer-interface-irreversible inhibitors with anti-trypanosomal activity. Eur. J. Med. Chem. 2010, 45, 5767–5772. DOI: 10.1016/j.ejmech.2010.09.034. BindingDB IC₅₀: 1.00E+4 nM. View Source
- [3] Lin, G.; et al. Inhibitors selective for mycobacterial versus human proteasomes. Nature 2009, 461, 621–626. >1000-fold selectivity for Mtb proteasome. View Source
